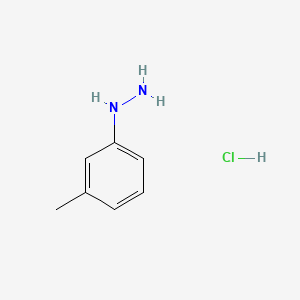

3-Methylphenylhydrazine hydrochloride

描述

Significance as a Versatile Synthetic Reagent and Intermediate in Organic Chemistry

3-Methylphenylhydrazine hydrochloride is a significant reagent and intermediate in organic chemistry, primarily utilized in the synthesis of various organic compounds. guidechem.com Its chemical structure, featuring a reactive hydrazine (B178648) group attached to a methyl-substituted phenyl ring, allows it to participate in a range of chemical transformations. guidechem.com This makes it a valuable precursor in the development of pharmaceuticals and agrochemicals. guidechem.com As a raw material, it serves as an intermediate in the dye and medicine industries and is also employed as an analytical reagent. google.com Substituted phenylhydrazines, such as the tolylhydrazine hydrochlorides, are fundamental reactants in one of the most classic and effective methods for synthesizing indole (B1671886) rings, a common structural motif in many biologically active compounds. nih.govresearchgate.net

Role in the Synthesis of Complex Organic Molecules

The primary role of this compound in the synthesis of complex organic molecules is demonstrated through its application in the Fischer indole synthesis. nih.govresearchgate.net This reaction, discovered in 1883 by Hermann Emil Fischer, produces the aromatic heterocyclic indole from a substituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. nih.govmdpi.com The process involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a guidechem.comguidechem.com-sigmatropic rearrangement occurs, ultimately leading to the formation of the indole ring after the elimination of ammonia (B1221849). nih.govwikipedia.org

This methodology is widely used for creating complex molecules, particularly indole alkaloids and tryptan-class drugs used for migraines. nih.govrsc.org For instance, researchers have successfully used m-tolylhydrazine (B1362546) hydrochloride to react with ketones like isopropyl methyl ketone and 2-methylcyclohexanone (B44802) to produce methyl-substituted indolenines in high yields. nih.govresearchgate.net These indolenine structures are important heterocyclic systems that form the core of many complex natural products and pharmaceutical agents. rsc.org The reaction's versatility allows for the construction of intricate molecular frameworks, establishing this compound as a key component in synthetic strategies targeting complex organic structures. rsc.org

Historical Context of Hydrazine Chemistry and its Evolution in Synthetic Paradigms

The history of hydrazine chemistry is foundational to understanding the utility of its derivatives like this compound. The journey began in 1875 when German chemist Emil Fischer first coined the name "hydrazine" while attempting to produce mono-substituted organic hydrazine compounds. hydrazine.comwikipedia.org This initial work included the synthesis of phenylhydrazine, a direct precursor to the broader class of hydrazine compounds. hydrazine.com In 1887, Theodor Curtius successfully produced hydrazine sulfate, though he was unable to isolate pure hydrazine. wikipedia.org The preparation of pure, anhydrous hydrazine was later achieved by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

A significant leap in hydrazine availability came in 1907 with Friedrich August Raschig's development of the Olin Raschig process, which allowed for the efficient and economic production of hydrazine from sodium hypochlorite (B82951) and ammonia. hydrazine.comwikipedia.org Initially, interest in hydrazine was largely academic until World War II, when its potential as a high-energy rocket fuel was realized. hydrazine.comdtic.mil Germany used a hydrazine hydrate (B1144303) mixture called C-Stoff to power the Messerschmitt Me 163B rocket-powered fighter plane.

Following the war, the applications of hydrazine expanded dramatically into space exploration, fuel cells, and various industrial processes. hydrazine.comdtic.mil In organic chemistry, hydrazine and its derivatives became integral to many syntheses. slideshare.net The Wolff-Kishner reduction, for example, uses hydrazine to convert a carbonyl group into a methylene (B1212753) group. The most prominent application for aryl hydrazines became the Fischer indole synthesis, a robust method that has remained a cornerstone of heterocyclic chemistry for over a century. nih.govresearchgate.net This evolution from an academic curiosity to a large-scale industrial chemical and a versatile synthetic tool highlights the profound impact of hydrazine chemistry on modern science and technology. hydrazine.comslideshare.net

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

637-04-7 |

|---|---|

分子式 |

C7H11ClN2 |

分子量 |

158.63 g/mol |

IUPAC 名称 |

hydron;(3-methylphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-7(5-6)9-8;/h2-5,9H,8H2,1H3;1H |

InChI 键 |

SHTBTGXNVWYODU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NN.Cl |

规范 SMILES |

[H+].CC1=CC(=CC=C1)NN.[Cl-] |

其他CAS编号 |

637-04-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for 3 Methylphenylhydrazine Hydrochloride

Established Synthetic Routes

The classical and most widely employed synthesis for arylhydrazines, including 3-Methylphenylhydrazine hydrochloride, begins with the diazotization of a corresponding primary aromatic amine, followed by reduction and subsequent hydrolysis. thieme-connect.de This pathway is a reliable method compatible with a variety of substituents on the aromatic ring. thieme-connect.de

The synthesis commences with the diazotization of an appropriate arylamine. For this compound, the starting material is meta-toluidine. This reaction is typically carried out in a cold aqueous solution (0 °C to 10 °C) by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). msu.educhemicalbook.com The acid protonates the nitrous acid formed in situ, generating the nitrosonium ion (NO⁺), which acts as the electrophile that reacts with the amino group of meta-toluidine. This process yields an aqueous solution of the intermediate, 3-methylbenzenediazonium chloride.

The general reaction is as follows: CH₃C₆H₄NH₂ + NaNO₂ + 2HCl → [CH₃C₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

The resulting aryl diazonium salt is a versatile intermediate that can be converted to an arylhydrazine through reduction. numberanalytics.comlibretexts.org This step involves the treatment of the cold diazonium salt solution with a mild reducing agent, which adds to the terminal nitrogen atom of the diazo group. msu.edulibretexts.org The choice of reducing agent is crucial for achieving a high yield and purity of the desired hydrazine (B178648).

A common and effective method for the reduction of diazonium salts is the use of alkali metal sulfites or bisulfites. thieme-connect.de Sodium metabisulfite (B1197395) (Na₂S₂O₅), which exists in equilibrium with sodium bisulfite (NaHSO₃) in solution, is frequently employed. msu.edulibretexts.org The reduction process with sulfites is considered a reliable method for synthesizing arylhydrazines. thieme-connect.de The reaction typically involves adding the diazonium salt solution to a solution of sodium sulfite (B76179). This may proceed through an initial sulfur-nitrogen coupling to form an intermediate azo compound. msu.edulibretexts.org

Other mild reducing agents can also be utilized for this transformation, with stannous chloride (tin(II) chloride) and zinc dust being notable examples. thieme-connect.delibretexts.orglibretexts.org The selection between these agents can depend on the specific substrate and desired reaction conditions.

Table 1: Comparison of Common Reducing Agents for Diazonium Salt Reduction

| Reducing Agent | Typical Conditions | Notes |

| Sodium Sulfite / Metabisulfite | Aqueous solution, often adjusted to a specific pH range (e.g., 5.5-8). thieme-connect.degoogle.com | A reliable and widely used method. thieme-connect.de |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl solution, cold conditions. thieme-connect.dechemicalbook.com | A mild reducing agent that can effectively produce aryl hydrazines. numberanalytics.com |

| Zinc Dust | Acidic solution. thieme-connect.de | Another effective reducing agent for this conversion. libretexts.orglibretexts.org |

When sulfites are used as the reducing agent, the intermediate formed is a salt of a hydrazine sulfonic acid. To obtain the final arylhydrazine, this intermediate must be hydrolyzed. This is typically achieved by heating the reaction mixture with a strong inorganic acid, such as hydrochloric acid or sulfuric acid. google.com The acid-catalyzed hydrolysis cleaves the N-S bond, liberating the free hydrazine.

Following hydrolysis, the free 3-methylphenylhydrazine is typically isolated as its hydrochloride salt. This can be accomplished by treating the solution with concentrated hydrochloric acid or by saturating an ethereal extract of the free base with hydrogen chloride gas, which causes the stable this compound salt to precipitate. thieme-connect.de

Reduction of Diazonium Chloride Intermediates

Advanced and Optimized Synthetic Approaches

Process optimization often targets specific steps of the synthesis. For the reduction step, the use of sodium metabisulfite (also known as sodium pyrosulfite) has been shown to be highly efficient. One patented method highlights that using this reagent can significantly shorten the reaction time to as little as 30 minutes while achieving high product purity (>98%). google.com This method specifies controlled conditions, including a temperature range of 10-35 °C and a pH of 7-9, for the reduction reaction. google.com

Improvements to the hydrolysis step have also been investigated. A process was developed where the hydrolysis of the phenylhydrazine (B124118) derivative is conducted in the presence of a high concentration of an inorganic acid (at least 6 moles of acid per 1 kg of water). google.com This optimization was found to efficiently reduce the formation of dehalogenated by-products, thereby improving the purity of the final product. google.com These advancements demonstrate a focus on refining reaction conditions to achieve a more economical and effective synthesis.

Table 2: Examples of Optimized Reaction Parameters

| Step | Parameter | Optimized Condition | Benefit | Source |

| Reduction | Reducing Agent | Sodium Metabisulfite | Shortened reaction time (~30 min), high purity (>98%). | google.com |

| Reduction | pH | 7 - 9 | Controlled reaction environment for sulfite reduction. | google.com |

| Reduction | Temperature | 10 - 35 °C | Optimized temperature for efficient sulfite reduction. | google.com |

| Hydrolysis | Acid Concentration | ≥ 6 moles of inorganic acid per kg of water | Reduced formation of dehalogenated by-products. | google.com |

Considerations for Cost Reduction in Industrial and Laboratory Scale Synthesis

Reducing the cost of synthesizing this compound, a key intermediate in various chemical industries, is a critical objective for both large-scale industrial production and laboratory applications. google.com Cost-effectiveness is pursued through several strategies, primarily focusing on the choice of reagents, process optimization, and waste management.

To mitigate these costs, alternative, more economical, and greener reducing agents have been adopted. One such alternative is the use of a sodium bisulfite-sodium hydroxide (B78521) (NaHSO₃-NaOH) buffer solution, which is a cheaper and more common reagent. nih.gov Another approach involves replacing metal-based reductants with systems like formic acid, formates, or formic ether compounds, which are more cost-effective and result in simpler post-reaction workups. google.com

Table 1: Comparison of Reduction Methods and Process Strategies for Cost Reduction

| Feature | Traditional Method (Stannous Chloride) | Alternative Chemical Method (NaHSO₃) | Continuous Flow Process |

|---|---|---|---|

| Reducing Agent | Stannous chloride (SnCl₂) | Sodium bisulfite (NaHSO₃) | Varies (e.g., NH₄HSO₃) |

| Primary Cost Factor | High cost and toxicity of SnCl₂ google.com | Low cost of NaHSO₃ nih.gov | Reduced energy and time patsnap.com |

| Environmental Impact | High; produces acid waste and toxic residue google.com | Lower compared to SnCl₂ | Reduced waste, potential for solvent recycling patsnap.com |

| Production Efficiency | Low; batch process with long reaction times patsnap.com | Batch process | High; integrated and automated process patsnap.com |

| Waste Management | Expensive treatment of acidic and toxic waste google.com | Simpler waste treatment | Integrated waste recovery systems mdpi.com |

Catalytic Hydrogenation Methods for Related Hydrazines

Catalytic hydrogenation has emerged as a highly efficient and environmentally benign method for the synthesis of arylhydrazines, offering significant advantages over traditional stoichiometric reduction methods. google.com This technique is part of a broader category of modern catalytic approaches that also includes transition metal-catalyzed cross-coupling reactions. These methods are prized for their high yields, cleaner reaction profiles, and operational simplicity. google.comresearchgate.net

In the context of producing substituted phenylhydrazines, catalytic hydrogenation is typically employed in the reduction of the diazonium salt intermediate formed from the corresponding aniline. google.com This process involves using hydrogen gas as the clean and inexpensive reducing agent in the presence of a metal catalyst. The reaction is known for its high efficiency, with reported yields often ranging from 90% to 98%. google.com The primary by-product is water, making it a much greener alternative to methods that produce large amounts of inorganic salt waste. The operational benefits include shorter reaction times and simpler work-up procedures, which contribute to its suitability for large-scale industrial production. google.com

Beyond the reduction of diazonium salts, other advanced catalytic methods have been developed for the synthesis of arylhydrazines from different precursors, such as aryl halides. Palladium-catalyzed and copper-catalyzed C-N cross-coupling reactions are prominent examples. researchgate.netescholarship.org These reactions involve coupling an aryl halide (e.g., an aryl chloride or bromide) with hydrazine or a protected hydrazine derivative. escholarship.orgnih.gov

Key developments in this area include:

Palladium-Catalyzed Coupling: Researchers have developed systems using palladium catalysts with specific phosphine (B1218219) ligands (e.g., tBuXPhos, BINAP) to facilitate the coupling of aryl halides with hydrazine. google.combeilstein-journals.org These reactions can be performed with low catalyst loadings (as low as 100 ppm of Pd) and utilize common bases like potassium hydroxide (KOH), making them economically viable. nih.gov Mechanistic studies have shown that the reaction proceeds through an arylpalladium(II) complex, which reacts with hydrazine to form the arylhydrazine product. escholarship.orgnih.gov

Copper-Catalyzed Coupling: Copper-based catalytic systems, such as those using Copper(I) iodide (CuI), have also been successfully employed for the synthesis of arylhydrazines from aryl halides and hydrazine hydrate (B1144303). researchgate.net These methods are often advantageous due to the lower cost of copper compared to palladium.

These catalytic approaches offer a versatile and powerful toolkit for the synthesis of a wide range of substituted arylhydrazines, including 3-methylphenylhydrazine. The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for high selectivity and functional group tolerance. researchgate.netbeilstein-journals.org

Table 2: Overview of Catalytic Methods for Arylhydrazine Synthesis

| Catalytic Method | Precursors | Typical Catalyst/Reagents | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | Substituted Aniline (via diazonium salt) | Hydrogen gas, Metal catalyst (e.g., Pd, Pt, Ni) | High yields (90-98%), environmentally friendly (water as by-product), shorter reaction times. google.com |

| Palladium-Catalyzed C-N Coupling | Aryl Halide, Hydrazine | Pd salt (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP), Base (e.g., KOH) | Low catalyst loadings, broad substrate scope, high functional group tolerance. nih.govgoogle.combeilstein-journals.org |

| Copper-Catalyzed C-N Coupling | Aryl Halide, Hydrazine Hydrate | CuI, Ligand (e.g., BMPO), Base (e.g., K₃PO₄) | Utilizes a more abundant and less expensive metal catalyst. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Methylphenylhydrazine Hydrochloride

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in 3-Methylphenylhydrazine hydrochloride is the primary site of its chemical reactivity, engaging in a variety of reactions ranging from condensation to oxidation and reduction.

Formation of Hydrazones

This compound readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by the elimination of a water molecule. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. Subsequent proton transfer and dehydration lead to the formation of a stable carbon-nitrogen double bond, characteristic of a hydrazone.

The reaction is typically acid-catalyzed, which serves to activate the carbonyl group for nucleophilic attack. The general mechanism for hydrazone formation is a cornerstone of the widely utilized Fischer indole (B1671886) synthesis. researchgate.net

Condensation Reactions with Aldehydes and Ketones

The condensation of this compound with various aldehydes and ketones is a versatile method for synthesizing a wide array of hydrazone derivatives. These reactions are fundamental in organic synthesis, often serving as the initial step in more complex transformations, most notably the Fischer indole synthesis. rsc.orgmdpi.com The reaction proceeds by the nucleophilic addition of the hydrazine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the hydrazone. chemrevlett.com

The choice of an acid catalyst is crucial in these reactions. Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride (ZnCl2) and boron trifluoride (BF3), have been successfully employed to facilitate this transformation. rsc.orgmdpi.com A notable example is the reaction of m-tolylhydrazine (B1362546) hydrochloride (an alternative name for this compound) with isopropyl methyl ketone and 2-methylcyclohexanone (B44802) in acetic acid to produce the corresponding indolenines in high yields. rsc.org

Table 1: Examples of Condensation Reactions with this compound

| Carbonyl Compound | Product | Reference |

| Isopropyl methyl ketone | Corresponding indolenine | rsc.org |

| 2-Methylcyclohexanone | Corresponding indolenine | rsc.org |

Oxidative Transformations to Azobenzenes

Arylhydrazines, including 3-methylphenylhydrazine, can undergo oxidative coupling to form azobenzenes. This transformation typically involves the in-situ oxidation of a diarylhydrazine intermediate. While direct oxidation of a single arylhydrazine would lead to a symmetrical azobenzene, cross-coupling reactions can produce unsymmetrical azoarenes. For instance, the Buchwald-Hartwig amination reaction conditions can be adapted for the synthesis of non-symmetric azoarenes from arylhydrazines and aryl halides. In this process, a 1,2-diarylhydrazine is formed as an intermediate, which is then oxidized to the corresponding azo compound. The oxidation can be facilitated by the palladium catalyst and the presence of oxygen.

Research has shown that electron-rich arylhydrazines, such as 4-methylphenylhydrazine, can be advantageous in these coupling reactions, leading to good yields of the unsymmetrical azo product. This suggests that 3-methylphenylhydrazine would also be a suitable substrate for such transformations.

Reductive Transformations to Aniline Derivatives

The nitrogen-nitrogen bond in hydrazine derivatives can be cleaved under reductive conditions to yield the corresponding amines. For this compound, this reductive cleavage would result in the formation of 3-methylaniline. This transformation is a valuable synthetic route for the preparation of substituted anilines.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation over a metal catalyst such as Raney nickel or palladium on carbon is a common method. Chemical reducing agents like zinc in acetic acid or sodium in liquid ammonia (B1221849) have also been shown to be effective for the reductive cleavage of N-N bonds in hydrazine derivatives. rsc.org The choice of the reducing agent often depends on the presence of other functional groups in the molecule.

Selective Carboxymethylation Reactions

Selective carboxymethylation of this compound involves the introduction of a carboxymethyl group (-CH2COOH) onto one of the nitrogen atoms of the hydrazine moiety. This is a type of N-alkylation reaction, typically achieved by reacting the hydrazine with a haloacetic acid or its ester, such as bromoacetic acid or ethyl bromoacetate.

The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the hydrazine acts as the nucleophile, displacing the halide from the α-carbon of the haloacetic acid derivative. The selectivity of the reaction (i.e., which nitrogen atom is alkylated and the degree of alkylation) can be influenced by the reaction conditions, including the solvent, base, and the specific structure of the hydrazine. While the general reaction of arylhydrazines with α-haloesters is known, specific documented examples of the selective carboxymethylation of this compound are not extensively reported in readily available literature.

Cyclization Reactions

This compound is a key precursor in a variety of cyclization reactions, most notably the Fischer indole synthesis, which is a powerful method for constructing the indole ring system.

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or a ketone in the presence of an acid catalyst. researchgate.net The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia to form the aromatic indole ring. chemrevlett.com

The reaction of m-tolylhydrazine hydrochloride with ketones such as isopropyl methyl ketone and 2-methylcyclohexanone in acetic acid has been shown to produce the corresponding indolenines in high yields. rsc.org The specific regioisomer of the resulting indole can be influenced by the substitution pattern of the phenylhydrazine (B124118) and the structure of the carbonyl compound.

Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for synthesizing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.comnih.gov this compound serves as a common arylhydrazine precursor in this synthesis, leading to the formation of methyl-substituted indoles. The choice of acid catalyst is crucial and can significantly influence the reaction's outcome and regioselectivity, especially when unsymmetrical ketones are used. wikipedia.orgrsc.org

The Fischer indole synthesis is versatile and can be promoted by a wide array of acidic catalysts, which are broadly categorized as Brønsted acids and Lewis acids. nih.govwikipedia.org

Brønsted acids are proton donors and are frequently employed as catalysts in the Fischer indole synthesis. researchgate.net Commonly used acids include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (p-TsOH) and acetic acid (CH₃COOH). nih.govmdpi.com Acetic acid can often serve the dual purpose of being both a catalyst and a solvent. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Brønsted Acid Catalyst | Conditions | Product(s) | Yield | Reference |

| This compound | Isopropyl methyl ketone | Glacial Acetic Acid | Room Temp, 2h | 2,3,3,4-Tetramethylindolenine & 2,3,3,6-Tetramethylindolenine | 88% | nih.gov |

| This compound | 2-Methylcyclohexanone | Glacial Acetic Acid | Reflux, 2h | 4a,5-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole & 4a,7-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | N/A | nih.gov |

Lewis acids, which are electron-pair acceptors, are also highly effective catalysts for the Fischer indole synthesis. researchgate.netmdpi.com A range of Lewis acids, including boron trifluoride (BF₃), zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃), can be used to promote the reaction. nih.gov These catalysts are particularly useful, and their properties can influence the regioselectivity of the cyclization with unsymmetrical ketones, although the structure of the hydrazone itself often has the most dominant influence. scispace.com The choice of Lewis acid and solvent system can be optimized to favor the formation of a desired indole isomer. scispace.com

The mechanism with Lewis acids is analogous to that with Brønsted acids, where the Lewis acid coordinates to the carbonyl oxygen or the nitrogen atoms of the hydrazone, facilitating the key rearrangement and cyclization steps.

| Reactant 1 | Carbonyl Compound | Lewis Acid Catalyst | Potential Product Type |

| This compound | Ketone/Aldehyde | Zinc chloride (ZnCl₂) | Methyl-substituted indole |

| This compound | Ketone/Aldehyde | Boron trifluoride (BF₃) | Methyl-substituted indole |

| This compound | Ketone/Aldehyde | Iron(III) chloride (FeCl₃) | Methyl-substituted indole |

| This compound | Ketone/Aldehyde | Aluminum chloride (AlCl₃) | Methyl-substituted indole |

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves several key steps initiated by acid catalysis. nih.govresearchgate.net The process begins with the formation of a phenylhydrazone, which then undergoes a series of transformations to yield the final indole product. wikipedia.orgnumberanalytics.com

The initial step of the synthesis is the acid-catalyzed condensation of 3-methylphenylhydrazine with an aldehyde or ketone to form the corresponding 3-methylphenylhydrazone. byjus.com This hydrazone is in equilibrium with its tautomer, an ene-hydrazine. nih.govwikipedia.orgchemeurope.com This tautomerization from the hydrazone to the enamine form is a critical step, as the ene-hydrazine is the active intermediate that undergoes the subsequent key rearrangement. byjus.comwikipedia.org The acid catalyst facilitates this isomerization by protonating the imine nitrogen, making the α-protons more acidic and encouraging tautomerization. testbook.com

Following the formation of the protonated ene-hydrazine, the molecule undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement. byjus.comnumberanalytics.com This electrocyclic reaction results in the cleavage of the weak N-N bond and the formation of a new C-C bond, leading to the generation of a diimine intermediate. byjus.comwikipedia.org This intermediate is sometimes described as a dienone-imine, particularly in literature that has characterized such species. The subsequent steps involve the rearomatization of the benzene (B151609) ring, which creates an aromatic amine. This amine then performs an intramolecular nucleophilic attack on the second imine function, leading to a cyclized intermediate (an aminal). wikipedia.orgtestbook.com Finally, the elimination of a molecule of ammonia under the acidic conditions, followed by aromatization, yields the stable indole ring system. wikipedia.orgchemeurope.com

Mechanistic Pathways of Indole Formation

1,2-Alkyl Migration in Indolenine Systems

The Fischer indole synthesis is a prominent reaction that converts phenylhydrazines and carbonyl compounds into indoles under acidic conditions. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which tautomerizes to an enamine. nih.gov A key step in the mechanism is a orientjchem.orgorientjchem.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring. wikipedia.orgnih.gov

When the ketone substrate is structured such that the cyclization step leads to a quaternary carbon atom at the C3 position, the immediate product is a 3H-indole, also known as an indolenine. In certain cases, subsequent acid-catalyzed rearrangements can occur within this indolenine system. One such rearrangement is the 1,2-alkyl migration. This process, often referred to as a Wagner-Meerwein rearrangement, involves the shift of an alkyl group from the C3 position to the C2 position. This migration is driven by the formation of a more stable carbocation intermediate, ultimately leading to a rearranged indole product. For instance, the reaction of tolylhydrazine hydrochlorides with specific ketones like isopropyl methyl ketone can yield stable methyl indolenines. nih.gov

Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones

A significant challenge in the Fischer indole synthesis arises when an unsymmetrical ketone is used, as it can lead to the formation of two different constitutional isomers. sharif.edu The reaction of this compound with an unsymmetrical ketone, such as 2-butanone, can theoretically yield two distinct indole products. The regiochemical outcome is determined by which of the two possible enamine intermediates is formed and proceeds through the orientjchem.orgorientjchem.org-sigmatropic rearrangement.

The direction of cyclization is influenced by several factors, including the steric hindrance around the ketone's alpha-carbons and the electronic effects of substituents on both the hydrazine and the ketone. sharif.edu The choice of acid catalyst and the reaction conditions (e.g., temperature, solvent) are also critical in controlling the product ratio. sharif.edursc.org Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as ZnCl₂, are commonly employed catalysts. wikipedia.org Generally, less acidic conditions or thermal cyclization without a strong acid catalyst tends to favor the formation of the thermodynamically more stable indole, which often arises from the more substituted enamine intermediate. Conversely, strongly acidic conditions can favor cyclization at the less-substituted carbon position. sharif.edu For example, studies with tolylhydrazine hydrochlorides have shown that reactions with ketones like 2-methylcyclohexanone in acetic acid can proceed in high yield, indicating a degree of regioselectivity. nih.govmdpi.com

Illustrative Regioselectivity with 3-Methylphenylhydrazine and an Unsymmetrical Ketone

| Reactant 1 | Reactant 2 (Unsymmetrical Ketone) | Potential Product 1 | Potential Product 2 | Controlling Factors |

|---|---|---|---|---|

| This compound | Methyl Ethyl Ketone (2-Butanone) | 2,3,6-trimethyl-1H-indole | 2-ethyl-6-methyl-1H-indole | Acid Catalyst Type & Concentration, Temperature, Steric Effects |

Pyrazolone (B3327878) Ring Formation

This compound is a key precursor in the synthesis of pyrazolone derivatives, which are important heterocyclic compounds in medicinal chemistry. ias.ac.in The formation of the pyrazolone ring is a classic condensation reaction that creates a five-membered heterocyclic system containing two adjacent nitrogen atoms and a ketone group.

The most common method for synthesizing 3-methyl-1-(3-methylphenyl)-5-pyrazolone involves the condensation reaction of this compound with a β-ketoester, typically ethyl acetoacetate (B1235776). orientjchem.orgias.ac.in The reaction mechanism begins with the formation of a hydrazone intermediate from the reaction between the hydrazine and the ketone group of ethyl acetoacetate. This is followed by an intramolecular cyclization, where the terminal nitrogen atom of the hydrazine moiety performs a nucleophilic attack on the ester carbonyl carbon. The final step is the elimination of an ethanol (B145695) molecule to yield the stable pyrazolone ring. ias.ac.in This synthesis is widely employed and can be carried out under various conditions, often by refluxing the reactants in a solvent like ethanol. orientjchem.org The resulting pyrazolone compounds serve as versatile building blocks for more complex molecules. researchgate.netjmchemsci.com

Pyrazolone Synthesis from this compound

| Hydrazine Derivative | β-Ketoester | Reaction Type | Primary Product | Byproduct |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | Condensation-Cyclization | 3-methyl-1-(3-methylphenyl)-5-pyrazolone | Ethanol, H₂O, HCl |

Formation of Schiff Bases and Related Hydrazone Compounds

The reaction between this compound and carbonyl compounds (aldehydes or ketones) leads to the formation of hydrazones, a class of compounds containing a C=N-N linkage. ijcce.ac.ir These hydrazones are also a type of Schiff base. nih.gov This reaction is a nucleophilic addition-elimination process where the nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. ijcce.ac.ir The resulting intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone.

The formation of a hydrazone is the initial step in the Fischer indole synthesis. wikipedia.org However, these hydrazone compounds can also be stable, isolable products in their own right and are of interest in various fields of chemistry. nih.govrjptonline.org The reaction is typically carried out in a suitable solvent like ethanol, and it can be catalyzed by acid. rjptonline.org

Oxidative Cyclization to Heterocyclic Systems (e.g., Benzoorientjchem.orgresearchgate.netnih.govtriazinyls)

This compound can be a precursor for more complex fused heterocyclic systems through oxidative cyclization reactions. One such class of compounds is the 1,4-dihydrobenzo[e] rsc.orgresearchgate.netjmchemsci.comtriazines. A widely used method for this transformation is the oxidative cyclization of (arylamino)hydrazones, also known as amidrazones, which can be derived from the parent hydrazine. nih.gov This protocol often involves aerial oxidation catalyzed by a combination of a base, such as 1,8-Diazabicyclo[11.5.4.0]undec-7-ene (DBU), and a metal catalyst like Palladium on carbon (Pd/C). nih.gov This process leads to the formation of the dihydrobenzo[e] rsc.orgresearchgate.netjmchemsci.comtriazine framework. These compounds are notable as they are direct precursors to stable nitrogen-centered benzotriazinyl radicals, often referred to as Blatter's radicals. nih.gov

Functional Group Transformations and Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of the methyl substituent on the phenyl ring. The methyl group is an electron-donating group through induction and hyperconjugation. This effect increases the electron density on the aromatic ring and, consequently, on the attached hydrazine moiety.

This increased nucleophilicity of the nitrogen atoms in 3-methylphenylhydrazine, compared to unsubstituted phenylhydrazine, can affect the rates of its various reactions. For instance:

In hydrazone formation and the subsequent Fischer indole synthesis , the enhanced nucleophilicity can accelerate the initial attack on the carbonyl group.

In pyrazolone synthesis , the electronic effect of the methyl group can influence the rate of both the initial condensation and the final intramolecular cyclization step.

The primary functional group transformations involving this compound center on the hydrazine moiety itself, leading to the formation of indoles, pyrazolones, and hydrazones as previously described. The benzotriazinyl system, once formed, is remarkably stable and can tolerate a variety of reaction conditions, allowing for further functional group transformations on other parts of the molecule. vanderbilt.edu Studies on related systems have shown that substituents on the phenyl rings have a pronounced effect on the energetics of protonation and subsequent cyclization steps during the formation of these complex heterocycles. vanderbilt.edu

Applications of 3 Methylphenylhydrazine Hydrochloride in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The application of 3-methylphenylhydrazine hydrochloride is extensive in the synthesis of heterocyclic systems that are scaffolds for many biologically active molecules and functional materials.

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles, and this compound is a common starting material in this reaction. nih.govwikipedia.org The reaction involves the acid-catalyzed condensation of a phenylhydrazine (B124118) derivative with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. mdpi.comnih.gov

The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃), being effective. nih.govwikipedia.org For instance, the reaction of m-tolylhydrazine (B1362546) hydrochloride with 2-methylcyclohexanone (B44802) in refluxing glacial acetic acid leads to the formation of the corresponding indolenine derivatives. nih.gov Similarly, the reaction with isopropyl methyl ketone under acidic conditions also yields indolenines. mdpi.com

The versatility of the Fischer indole synthesis using substituted phenylhydrazines like this compound allows for the preparation of a wide array of indole derivatives with various substitution patterns, which are precursors to complex natural products and pharmaceuticals. researchgate.net

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| m-Tolylhydrazine hydrochloride, 2-Methylcyclohexanone | Glacial acetic acid, reflux | 4a,5- and 4a,7-dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | nih.gov |

| o,m-Tolylhydrazine hydrochlorides, Isopropyl methyl ketone | Acetic acid, room temperature | Methyl indolenines | mdpi.com |

| Phenylhydrazine hydrochloride, Acetonyl-5-cyano-1,2,4-thiadiazole | - | 5-cyano-3-(2-methylindol-3-yl)-1,2,4-thiadiazole | nih.gov |

This compound is a key precursor in the synthesis of pyrazolones, which are five-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. The most common method for their synthesis involves the condensation of a β-ketoester, such as ethyl acetoacetate (B1235776), with a substituted hydrazine (B178648). The reaction of this compound with ethyl acetoacetate leads to the formation of 3-methyl-1-(3-methylphenyl)-5-pyrazolone.

Pyrazoline derivatives, which are partially saturated analogs of pyrazoles, can also be synthesized using this compound. A common route involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives in an acidic medium. For example, the treatment of 1-(1H-indol-3-yl)-3-aryl-2-propen-1-ones with p-methylphenylhydrazine hydrochloride in hot acetic acid yields 1-(p-methylphenyl)-3,5-diaryl-2-pyrazoline derivatives. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Ethyl acetoacetate | - | Pyrazolone | - |

| p-Methylphenylhydrazine hydrochloride | 1-(1H-indol-3-yl)-3-aryl-2-propen-1-ones | Hot acetic acid | Pyrazoline | rsc.org |

While the Fischer synthesis predominantly yields indoles, modifications of reaction conditions and substrates can lead to other heterocyclic systems. The synthesis of pyrazoles using this compound typically involves its reaction with 1,3-dicarbonyl compounds or their equivalents. researchgate.net The reaction of a monosubstituted hydrazine with a non-symmetrical β-diketone can lead to a mixture of pyrazole (B372694) isomers. researchgate.net

The reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole (B1245906) with phenylhydrazine hydrochloride can unexpectedly lead to the formation of a phenylpyrazole derivative, 5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,2,4-thiadiazole, in addition to the expected indole product. nih.gov This highlights the competing reaction pathways that can occur depending on the substrates and conditions.

Quinoxalines are bicyclic heterocycles containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. The classical synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While not a direct cyclization involving the hydrazine group of this compound, arylhydrazines can be used as precursors for the arylation of pre-formed quinoxaline (B1680401) rings. For example, a methodology for the direct C-H arylation of quinoxalin-2(1H)-ones with arylhydrazine hydrochlorides has been developed. researchgate.net This reaction is believed to proceed through an aryl radical generated from the oxidative denitrogenation of the arylhydrazine. researchgate.net More recent methods have utilized photocatalysis for the C3-arylation of quinoxalines using arylhydrazines under mild, metal- and oxidant-free conditions. mdpi.com

The synthesis of 1,2,4-triazine (B1199460) derivatives has been reported through a multi-step, one-pot procedure starting from N-tosyl hydrazones and aziridines. acs.org The initial step involves the nucleophilic ring-opening of the aziridine (B145994) by the hydrazone. acs.org While this demonstrates the utility of hydrazones in constructing triazine rings, direct synthesis of triazoles from this compound is less commonly reported in the initial search results. However, hydrazines are known to be key components in the synthesis of various triazole systems.

There is limited direct evidence in the provided search results for the application of this compound in the synthesis of three-membered heterocyclic rings such as aziridines, oxiranes, and thiiranes.

The synthesis of aziridines , which are three-membered rings containing a nitrogen atom, typically involves methods like the intramolecular cyclization of haloamines or amino alcohols, or the addition of nitrenes to alkenes. wikipedia.org While hydrazone-tethered aziridines can undergo ring-opening reactions to form pyrazolines, the direct use of this compound in the formation of the aziridine ring itself is not a common strategy. rsc.org

Oxiranes (epoxides) are generally synthesized by the oxidation of alkenes or the cyclization of halohydrins. There is no clear indication from the search results that this compound plays a role in these transformations.

Similarly, the synthesis of thiiranes (episulfides) often involves the reaction of epoxides with a sulfur source like thiourea (B124793) or the cyclization of β-mercaptoalcohols. organic-chemistry.org The direct involvement of this compound in the formation of the thiirane (B1199164) ring is not described in the available literature.

Therefore, while this compound is a powerful reagent for constructing five- and six-membered nitrogen heterocycles, its application in the synthesis of aziridines, oxiranes, and thiiranes is not well-established.

Role as a Precursor in Multi-Component Reactions

This compound serves as a valuable precursor in multi-component reactions (MCRs), which are efficient one-pot processes where three or more reactants combine to form a complex product. These reactions are highly valued in organic synthesis for their atom economy and ability to rapidly generate molecular diversity. The primary role of this compound in MCRs is to provide the hydrazine moiety, which is crucial for the formation of various heterocyclic structures, most notably pyrazoles.

In a typical multi-component synthesis of pyrazoles, this compound can react with a 1,3-dicarbonyl compound and another component, such as an aldehyde. The reaction proceeds through a series of condensation and cyclization steps to yield highly substituted pyrazole derivatives. The methyl group on the phenyl ring of the hydrazine can influence the reactivity and solubility of the intermediates and the final product, as well as potentially imparting specific biological or physical properties.

The general scheme for a three-component pyrazole synthesis involving a hydrazine derivative is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | 1,3-Dicarbonyl Compound (e.g., acetylacetone) | Aldehyde (e.g., benzaldehyde) | Substituted Pyrazole |

While specific research detailing the extensive use of this compound in a wide array of MCRs is not broadly documented in readily available literature, its utility can be inferred from the well-established reactivity of substituted hydrazines in such transformations. nih.govlongdom.orgbeilstein-journals.orgpreprints.org The development of novel MCRs utilizing this precursor holds potential for the discovery of new bioactive molecules and functional materials.

Synthesis of Complex Organic Scaffolds

Construction of Drug Scaffolds and Pharmacophores

This compound is a key building block in the synthesis of various drug scaffolds, with its most prominent application being in the Fischer indole synthesis. This reaction is a cornerstone in medicinal chemistry for the construction of the indole nucleus, a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals. The indole ring system is a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity.

The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions. In the case of this compound, its reaction with a suitable carbonyl compound leads to the formation of a methyl-substituted indole. The position of the methyl group on the indole ring is determined by the reaction conditions and the structure of the carbonyl partner. These methyl-indoles can serve as precursors to a wide range of biologically active molecules.

A notable example is the synthesis of 6-methyl-2-phenyl-1H-indole, which can be prepared from the reaction of m-tolylhydrazine hydrochloride (an alternative name for this compound) and phenylacetylene. This particular indole derivative can be a core structure for the development of new therapeutic agents.

The following table summarizes the role of this compound in the synthesis of a representative drug scaffold:

| Reactant | Carbonyl/Alkyne Partner | Reaction | Resulting Scaffold | Potential Therapeutic Area |

| This compound | Phenylacetylene | Fischer Indole Synthesis | 6-Methyl-2-phenyl-1H-indole | Antitumor, Anti-inflammatory |

The versatility of the Fischer indole synthesis allows for the introduction of various substituents on the indole ring, enabling the fine-tuning of the pharmacological properties of the resulting molecules. rsc.orgmdpi.com

Intermediates for Agrochemicals

In the field of agrochemicals, this compound can serve as an important intermediate for the synthesis of pesticides, including herbicides, insecticides, and fungicides. Many agrochemicals are heterocyclic compounds, and the hydrazine functional group is a key component in the synthesis of several of these structures.

While specific, publicly available examples of large-scale agrochemical production directly starting from this compound are limited, its potential is evident from the known synthetic routes to various active ingredients. For instance, substituted hydrazines are used in the synthesis of pyrazole-based herbicides. The reaction of a substituted hydrazine with a diketone can lead to the formation of a pyrazole ring, which is a common feature in this class of herbicides.

The potential application of this compound in agrochemical synthesis can be illustrated by the following generalized reaction:

| Reactant | Reagent | Resulting Intermediate | Potential Agrochemical Class |

| This compound | Diketone | Substituted Pyrazole | Herbicide/Fungicide |

The development of new agrochemicals is a continuous process, and versatile building blocks like this compound are valuable for creating novel structures with improved efficacy and environmental profiles.

Precursors for Specialty Chemicals and Dyes

This compound also finds application as a precursor in the synthesis of specialty chemicals, particularly dyes. The chemical reactivity of the hydrazine group allows for its incorporation into chromophoric systems, which are the parts of a molecule responsible for its color.

Historically, phenylhydrazine and its derivatives have been used in the synthesis of various classes of dyes, including pyrazolone dyes and indole-based dyes. The reaction of this compound with appropriate coupling components can lead to the formation of azo compounds or other conjugated systems that absorb light in the visible region.

A representative synthesis of a dye precursor from this compound is the formation of a substituted pyrazolone, which can then be used to create a range of azo dyes.

| Reactant | Coupling Component | Intermediate | Dye Class |

| This compound | β-Ketoester | Methyl-substituted Phenylpyrazolone | Azo Dyes |

The specific shade and properties of the resulting dye can be modulated by the substituents on the phenyl ring and the nature of the coupling component. The use of this compound allows for the introduction of a methyl group, which can influence the dye's solubility, lightfastness, and affinity for different fibers.

Spectroscopic and Advanced Analytical Characterization of 3 Methylphenylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, it is possible to map the carbon framework and the relative arrangement of protons, providing unambiguous structural confirmation.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Methylphenylhydrazine hydrochloride, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the hydrazinium (B103819) moiety.

The aromatic region typically displays complex multiplets due to the meta-substitution pattern, which results in four non-equivalent aromatic protons. The methyl group appears as a sharp singlet, and the hydrazinium protons (-NH-NH3+) often present as broad signals due to quadrupole broadening and chemical exchange with the solvent. researchgate.netmdpi.comnih.gov

In derivatives, such as indolenines formed from the reaction of m-tolylhydrazine (B1362546) hydrochloride, the ¹H NMR spectra provide definitive evidence of cyclization. mdpi.comnih.gov For instance, the formation of 2,3,3,4-tetramethylindolenine and 2,3,3,6-tetramethylindolenine from m-tolylhydrazine hydrochloride results in characteristic singlets for the gem-dimethyl groups at C-3, the C-2 methyl group, and the aromatic methyl group. mdpi.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (ortho, para) | ~ 7.0 - 7.4 | Multiplet |

| Ar-H (ortho) | ~ 7.0 - 7.4 | Multiplet |

| -CH₃ | ~ 2.3 | Singlet |

| -NHNH₃⁺ | Variable, Broad | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule, with each unique carbon atom giving rise to a distinct signal. For this compound, signals are expected for the six aromatic carbons (four CH and two quaternary) and the single methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing hydrazinium substituent.

In the structural analysis of derivatives, ¹³C NMR is invaluable for confirming the carbon framework. For example, in pyrazole (B372694) derivatives synthesized from phenylhydrazines, distinct signals for the pyrazole ring carbons and the substituent carbons are observed, confirming the successful heterocyclization. rsc.org Similarly, for indolenine derivatives, ¹³C NMR spectra show characteristic signals for the quaternary C-3 carbon and the C=N carbon (C-2), alongside the aromatic and methyl carbons. mdpi.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary, C-NHNH₃⁺) | ~ 145 - 150 |

| Ar-C (quaternary, C-CH₃) | ~ 138 - 142 |

| Ar-CH | ~ 115 - 130 |

| -CH₃ | ~ 20 - 22 |

Note: Predicted values are based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR techniques are often essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically between protons on adjacent carbons. For a derivative of 3-methylphenylhydrazine, COSY would be used to trace the connectivity of the aromatic protons, helping to assign their specific positions on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹JCH). This is the primary method for assigning the ¹³C signals of protonated carbons by linking them to their already-assigned proton signals. sdsu.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is crucial for identifying and assigning quaternary carbons and for piecing together different molecular fragments. For example, an HMBC spectrum would show a correlation from the methyl protons to the C-3 and C-4 aromatic carbons, definitively confirming the meta-substitution pattern. sdsu.eduscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, not necessarily through bonds. This is useful for determining stereochemistry and conformation. In a rigid derivative, a NOESY correlation might be observed between the methyl protons and the proton at the C-2 position of the aromatic ring. science.govresearchgate.net

Table 3: Exemplary 2D NMR Correlations for a Hypothetical Indole (B1671886) Derivative of 3-Methylphenylhydrazine

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Aromatic H-4 ↔ Aromatic H-5 | Confirms adjacency of protons on the benzene (B151609) ring. |

| HSQC | Methyl -CH₃ (¹H) ↔ Methyl -CH₃ (¹³C) | Assigns the methyl carbon signal. |

| HMBC | Methyl -CH₃ (¹H) ↔ Aromatic C-4 & C-2 | Confirms the attachment point of the methyl group. |

| NOESY | Methyl -CH₃ (¹H) ↔ Aromatic H-2 | Confirms spatial proximity, aiding conformational analysis. |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. The hydrazinium group (-NH-NH3+) gives rise to strong, broad absorptions in the 3200-2600 cm⁻¹ region, corresponding to N-H stretching vibrations. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. mdpi.comnih.gov

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 2600 (broad) | N-H stretch | Hydrazinium (-NHNH₃⁺) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Methyl (-CH₃) |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1500 - 1450 | C=C stretch | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, analysis by a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would typically involve the detection of the protonated free base, [C₇H₁₀N₂ + H]⁺, after the loss of HCl. The high-resolution mass spectrum (HRMS) would provide the exact mass of this ion, allowing for the determination of its elemental formula (C₇H₁₁N₂⁺). rsc.org

The fragmentation pattern provides further structural proof. Common fragmentation pathways for phenylhydrazine (B124118) derivatives include the cleavage of the N-N bond, loss of ammonia (B1221849) (NH₃), and fragmentation of the aromatic ring. The presence of a fragment corresponding to the tolyl cation (C₇H₇⁺) would be indicative of the methylphenyl moiety. In studies involving derivatives, LC-MS/MS is a powerful tool for quantification in complex matrices, such as plasma. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification of chemical compounds by providing the exact mass of the molecule and its fragments with high precision. For this compound, the protonated molecule, the 3-methylphenylhydrazinium ion ([C₇H₁₁N₂]⁺), has a theoretical exact mass that can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Exact Mass for the 3-Methylphenylhydrazinium Ion

| Ion Formula | Theoretical Exact Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds and for determining the components of a mixture. researchgate.net In the context of this compound, GC-MS analysis would typically involve the analysis of the free base, 3-methylphenylhydrazine, due to the non-volatile nature of the hydrochloride salt.

The electron ionization (EI) mass spectrum of m-tolylhydrazine (3-methylphenylhydrazine) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 122. nih.gov The fragmentation pattern is characteristic of the molecule's structure. Key fragments observed for m-tolylhydrazine include ions at m/z 106 and 79. nih.gov The fragmentation of aromatic compounds often involves the loss of stable neutral molecules and the formation of characteristic ions. nih.govchemguide.co.uk For instance, the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety, which could potentially form through rearrangement. youtube.com

Table 2: Characteristic GC-MS Fragments for m-Tolylhydrazine

| m/z | Proposed Fragment |

|---|---|

| 122 | Molecular Ion [C₇H₁₀N₂]⁺ |

| 106 | [M - NH₂]⁺ |

| 91 | Tropylium Ion [C₇H₇]⁺ (by rearrangement) |

| 79 | [C₆H₇]⁺ |

Laser Ionization Mass Spectrometry for Photochemistry Studies

Laser ionization mass spectrometry is a sophisticated technique used to study the photochemistry of molecules. It involves the use of lasers to desorb and ionize molecules, often leading to specific fragmentation patterns that can provide insights into their excited-state dynamics and reaction pathways. strath.ac.uk While specific studies employing laser ionization mass spectrometry for this compound were not identified, the technique has been applied to study the ionization and fragmentation of other aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs). strath.ac.uk

For aromatic hydrazines, laser ionization could be employed to investigate processes such as N-N bond cleavage, proton transfer, and rearrangements in the excited state. The energy and wavelength of the laser can be tuned to probe different electronic transitions and access various photochemical channels. Such studies would be valuable for understanding the stability and reactivity of 3-Methylphenylhydrazine and its derivatives under photoirradiation.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structure

Although the crystal structure of this compound is not specifically reported in the searched literature, data for related hydrazinium salts, such as hydrazine (B178648) dihydrochloride, is available. researchgate.net In such structures, the hydrazinium moiety acts as a hydrogen bond donor, forming interactions with the chloride anions. nih.govwho.int It is expected that in the crystal structure of this compound, the -NH₃⁺ group of the hydrazinium cation would be involved in a network of hydrogen bonds with the chloride ions. The presence of the methyl group on the phenyl ring may influence the crystal packing and the specifics of these intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ej-eng.org The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For aromatic compounds like 3-Methylphenylhydrazine, the principal electronic transitions are typically π → π* and n → π* transitions. uzh.ch

The phenyl ring and the hydrazine moiety constitute the chromophore of the molecule. The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding antibonding orbitals. researchgate.net The hydrazine group possesses non-bonding electrons (n electrons) on the nitrogen atoms, which can be excited to antibonding π* orbitals of the phenyl ring, resulting in n → π* transitions of lower intensity. uzh.ch The position of the methyl group on the phenyl ring can subtly influence the energy of these transitions, and thus the absorption maxima (λ_max_), compared to unsubstituted phenylhydrazine. While a specific spectrum for this compound is not provided in the search results, related compounds like 1-methyl-1-phenylhydrazine (B1203642) show absorption in the UV region. miamioh.edu

Table 3: Expected Electronic Transitions for 3-Methylphenylhydrazine

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital of the phenyl ring. | Shorter wavelength UV region (around 200-280 nm) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a premier analytical technique for the separation, identification, and quantification of components in a mixture. It is widely used for assessing the purity of pharmaceutical and chemical compounds. google.com For this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment. helixchrom.com

In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to its polar nature, 3-methylphenylhydrazine would elute from the column, and its retention time would be influenced by factors such as the exact composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol) and the pH. Derivatization is often employed for the analysis of hydrazine and its derivatives to enhance their chromatographic retention and detectability. scribd.com The purity of the sample can be determined by integrating the area of the main peak corresponding to 3-Methylphenylhydrazine and comparing it to the total area of all peaks in the chromatogram.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron paramagnetic resonance (EPR), also known as electron spin resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov The oxidative metabolism of hydrazine derivatives is known to proceed through radical intermediates. researchgate.net EPR spectroscopy, often in conjunction with spin trapping techniques, is the most direct method for detecting and characterizing these transient radical species. nih.gov

While no specific EPR studies on 3-Methylphenylhydrazine were found, research on other hydrazine derivatives has shown that they can be activated to form radical intermediates. researchgate.net The oxidation of 3-Methylphenylhydrazine could potentially lead to the formation of a 3-methylphenylhydrazyl radical. The EPR spectrum of such a radical would provide information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants with the nitrogen and hydrogen nuclei. This information is critical for understanding the mechanisms of toxicity and reactivity of these compounds.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Methylphenylhydrazine |

| 3-Methylphenylhydrazinium ion |

| p-Tolylhydrazine hydrochloride |

| m-Tolylhydrazine |

| Phenylhydrazine |

| Hydrazine dihydrochloride |

| 1-Methyl-1-phenylhydrazine |

| Acetonitrile |

Resonance-Enhanced Two-Photon Ionization Spectroscopy for Excited State Analysis

Resonance-Enhanced Two-Photon Ionization (RETPI) spectroscopy is a highly sensitive and selective technique used to investigate the electronic structure and dynamics of molecules in the gas phase. This method is particularly valuable for elucidating the properties of excited electronic states, providing information that is often inaccessible through conventional one-photon absorption or emission spectroscopy. wikipedia.orgubc.ca The application of RETPI to this compound allows for a detailed analysis of its excited state manifold.

The fundamental principle of RETPI involves a two-step photo-ionization process. ubc.ca First, a molecule absorbs a photon from a tunable laser, promoting it to a specific rovibronic level of an intermediate excited electronic state (S₁). This absorption is the "resonance enhancement" step. Subsequently, the molecule absorbs a second photon from the same or a different laser beam, which provides sufficient energy to overcome the ionization potential, leading to the formation of a cation and a free electron. wikipedia.org The resulting ions are then detected, typically using a time-of-flight mass spectrometer, which can also provide mass-selectivity. ubc.ca By scanning the wavelength of the excitation laser and monitoring the ion signal, an excitation spectrum is generated that mirrors the absorption spectrum of the intermediate excited state. ubc.canih.gov

A significant advantage of RETPI is its ability to probe transitions that are forbidden in one-photon spectroscopy due to different selection rules. ubc.ca Furthermore, by employing a pump-probe setup with a delayed second laser pulse, the lifetime of the intermediate excited state can be measured directly.

Detailed Research Findings

While specific RETPI data for this compound is not extensively available in the public domain, the analysis of closely related aromatic hydrazines, such as phenylhydrazine, provides a strong basis for understanding the expected spectroscopic features. Research on phenylhydrazine has successfully determined the band origin of the S₁ ← S₀ electronic transition and its adiabatic ionization energy using one-color and two-color RETPI spectroscopy. rsc.org

For 3-methylphenylhydrazine, the introduction of a methyl group on the phenyl ring is expected to cause a slight red-shift (a shift to lower energy) in the S₁ ← S₀ transition compared to phenylhydrazine, due to the electron-donating nature of the methyl group. nih.gov The spectrum would likely exhibit sharp vibrational features corresponding to the excitation of various vibrational modes in the S₁ state.

The following table presents hypothetical, yet representative, data for the major vibrational bands observed in the RETPI spectrum of 3-methylphenylhydrazine, based on known values for similar aromatic molecules.

Table 1: Hypothetical Vibrational Frequencies for the S₁ State of 3-Methylphenylhydrazine

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| S₁ ← S₀ Band Origin | ~33500 | Electronic transition to the lowest vibrational level of the S₁ state |

| Ring Deformation | ~450 | In-plane deformation of the phenyl ring |

| C-N Stretch | ~800 | Stretching vibration of the carbon-nitrogen bond |

| Ring Breathing | ~950 | Symmetric expansion and contraction of the phenyl ring |

| N-H Wagging | ~1100 | Out-of-plane wagging of the hydrazine N-H bonds |

| C-H In-plane Bend | ~1250 | In-plane bending of the aromatic C-H bonds |

Note: These values are illustrative and based on typical frequencies for substituted phenylhydrazines.

By analyzing the vibrational structure of the S₁ state, detailed information about the geometry and bonding changes upon electronic excitation can be obtained. Furthermore, two-color RETPI (2C-RETPI) experiments, where the excitation and ionization lasers have different, independently tunable wavelengths, would allow for the precise determination of the adiabatic ionization potential (IP). In a 2C-RETPI experiment, the first laser is fixed on a specific resonance (e.g., the S₁ band origin), and the second laser's wavelength is scanned to find the minimum energy required for ionization.

Table 2: Expected Excited State and Ionization Data for 3-Methylphenylhydrazine

| Parameter | Method | Expected Value (cm⁻¹) | Notes |

| S₁ ← S₀ Transition Energy (Band Origin) | 1C-RETPI | ~33500 | Represents the energy difference between the ground and first excited singlet states. |

| Adiabatic Ionization Potential (IP) | 2C-RETPI | ~62700 | The minimum energy required to remove an electron from the molecule in its ground vibrational state. |

| S₁ State Lifetime | Pump-Probe RETPI | 5-20 ns | The lifetime of the intermediate excited state before relaxation or ionization. |

Note: These values are estimates based on data for phenylhydrazine and are subject to experimental verification for this compound. rsc.org

Theoretical and Computational Investigations of 3 Methylphenylhydrazine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure and energy of molecules, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. rsc.org It offers a balance between accuracy and computational cost, making it a workhorse for studying a broad range of chemical systems. rsc.org

For 3-Methylphenylhydrazine hydrochloride, DFT calculations would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms—the molecule's equilibrium geometry—by finding the minimum energy conformation on the potential energy surface. researchgate.net Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly employed for such optimizations. rsc.org The output of this calculation provides key geometric parameters.

Table 1: Illustrative Optimized Geometrical Parameters for 3-Methylphenylhydrazine Cation (Calculated via DFT) Note: This table is a hypothetical representation of data that would be generated from a DFT geometry optimization. Specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (ring) | 1.39 Å |

| C-N (ring-hydrazine) | 1.41 Å | |

| N-N (hydrazine) | 1.45 Å | |

| C-H (methyl) | 1.09 Å | |

| Bond Angle | C-N-N | 118° |

| N-N-H | 110° |

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Other electronic properties like the molecular electrostatic potential (MEP), which identifies electrophilic and nucleophilic sites, can also be mapped. rsc.org

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy, especially for conformational energies and excited states. researchgate.net

A conformational analysis of this compound would involve calculating the energies of different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-N and N-N bonds. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net This is crucial for understanding how the molecule's shape influences its interactions.

For studying excited states, which are key to understanding a molecule's response to light (e.g., UV-Vis absorption), ab initio methods like Configuration Interaction (CI) or Equation-of-Motion Coupled-Cluster (EOM-CC) can be employed. These methods provide accurate predictions of electronic transition energies and oscillator strengths.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms. For this compound, a key reaction is the Fischer indole (B1671886) synthesis, where it reacts with a ketone or aldehyde under acidic conditions to form an indole. nih.govwikipedia.org

Using DFT, a proposed reaction pathway can be modeled by:

Identifying Intermediates and Reactants: Calculating the optimized structures of the reactants (3-methylphenylhydrazone), intermediates (ene-hydrazine), and products. nih.gov

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (Ea), which is crucial for understanding the reaction rate. The rate-determining step is the one with the highest activation energy. nih.gov

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactant and product.

Such studies can clarify the role of the acid catalyst, predict regioselectivity, and explain how substituents on the phenyl ring influence the reaction's outcome.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Electronic Absorption)

Computational methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

Vibrational Frequencies: DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov By analyzing the atomic motions associated with each calculated frequency, a theoretical spectrum can be constructed and compared with experimental data. researchgate.net This comparison helps to assign specific vibrational modes (e.g., N-H stretch, C=C ring stretch) to the observed experimental peaks. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is typically applied to improve agreement. mdpi.com

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound Note: This table is a hypothetical representation. Specific computational studies for this molecule's vibrational spectrum are not readily available in the cited literature.

| Vibrational Mode | Calculated Frequency (B3LYP/6-311G) | Scaled Frequency | Experimental Frequency |

|---|---|---|---|

| N-H Stretch | 3450 | 3312 | ~3300 |